molecular formula C12H19NO5 B13567668 1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid

1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid

Cat. No.: B13567668
M. Wt: 257.28 g/mol
InChI Key: OGDFVJHGVZYVCW-UHFFFAOYSA-N
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Description

1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid is a complex organic compound featuring a cyclopropane ring, an azetidine ring, and a tert-butoxycarbonyl (BOC) protecting group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-6-12(17,7-13)11(4-5-11)8(14)15/h17H,4-7H2,1-3H3,(H,14,15)

InChI Key

OGDFVJHGVZYVCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)C(=O)O)O

Origin of Product

United States

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